molecular formula C8H5N3O2S B1517417 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1014631-26-5

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1517417
M. Wt: 207.21 g/mol
InChI Key: JLEFSHGKRSIMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure in nature and is part of many larger biomolecules, including the nucleotide bases uracil, cytosine, and thymine, which are components of RNA and DNA .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of an amine with a carbonyl compound or ketone . A series of novel pyrimidine derivatives can be designed and synthesized for potential biological activities .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed using various spectroscopic techniques, including FTIR, NMR, and Mass Spectrometry .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including reactions with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific compound. For example, the melting point, solubility, and spectral properties can all differ .

Scientific Research Applications

1. Synthesis and Biological Activity

  • The compound 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid and its derivatives have been extensively studied for their synthesis and biological activities. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, closely related to your compound of interest, have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), with applications in cancer therapy (Wang et al., 2004).

2. Antibacterial and Antifungal Properties

  • Research has also shown that thiazolo[2,3-b]pyrimidinone derivatives, which share a similar structure, exhibit moderate to excellent growth inhibition of bacteria and fungi, highlighting their potential as antimicrobial agents (Ashok et al., 2007).

3. Application in Synthesis of Novel Compounds

  • These compounds are also used as key intermediates in the synthesis of novel derivatives with varied biological activities. For instance, the synthesis of 2,7-disubstituted 5H-1,3,4-thiadiazolo[3,-2-a]pyrimidin-5-ones from reactions involving similar compounds has been documented, showcasing their versatility in chemical synthesis (Tsuji & Takenaka, 1982).

4. Inhibitory Effects on Enzymes and Receptors

  • Derivatives of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid have been studied for their inhibitory effects on various enzymes and receptors. For example, certain derivatives have shown inhibitory activity against the YycG histidine kinase, which is significant in the context of antibacterial and anti-biofilm activities (Zhao et al., 2014).

5. Role in Antihypertensive and Antitumor Agents

  • N-3-substituted pyrimidinones, related to the compound , have been explored as antihypertensive agents due to their affinity for angiotensin II receptors, demonstrating the potential of these compounds in cardiovascular drug development (Salimbeni et al., 1995).

6. Antifungal Effects

  • Studies on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, structurally akin to your compound of interest, have shown significant antifungal effects against various fungi, highlighting the potential application in antifungal therapy (Jafar et al., 2017).

Safety And Hazards

The safety and hazards associated with pyrimidine derivatives can also vary widely depending on the specific compound. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

The future of pyrimidine derivatives is promising, with ongoing research into their potential uses in medicinal chemistry. They continue to be a focus in the design of new drugs, particularly for their antimicrobial, antiviral, and antitumor properties .

properties

IUPAC Name

2-pyrimidin-2-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2S/c12-8(13)5-4-14-7(11-5)6-9-2-1-3-10-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEFSHGKRSIMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653257
Record name 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

CAS RN

1014631-26-5
Record name 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.